REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19]([CH3:21])=O.C(Br)C#C>C1(C)C=CC=CC=1>[CH2:21]([O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[C:19]#[CH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
solution
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
CUSTOM
|
Details
|
After work up and evaporation of the mixture u.v
|
Type
|
CUSTOM
|
Details
|
(25° C./21 mbar) a residue was obtained
|
Type
|
CUSTOM
|
Details
|
that was purified on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v)
|
Type
|
CUSTOM
|
Details
|
solidified with low melting point (28-30° C.) (b.p.: 109-110° C./ 3 mbar)
|
Type
|
CUSTOM
|
Details
|
was obtained whose NMR and MS analyses
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)OC1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |